7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL
Overview
Description
7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL is a brominated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 7th position and a hydroxyl group at the 4th position on the quinoline ring, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by hydroxylation. One common method includes:
Hydroxylation: The hydroxyl group can be introduced via oxidation using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, enhancing yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3, PCC.
Reduction: LiAlH4, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-one.
Reduction: 1,2,3,4-Tetrahydroquinolin-4-OL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in modulating biological pathways and exhibiting antimicrobial, antiviral, and anticancer activities.
Medicine: The compound and its derivatives are explored for their therapeutic potential, particularly in the development of drugs targeting neurological disorders, due to their ability to interact with neurotransmitter receptors.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the bromine and hydroxyl groups, resulting in different reactivity and biological activity.
7-Chloro-1,2,3,4-tetrahydro-quinolin-4-OL: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.
4-Hydroxyquinoline: Lacks the tetrahydro structure, affecting its stability and reactivity.
Uniqueness: 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroquinolin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,9,11-12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLRCPAGFJLVIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272022 | |
Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-66-0 | |
Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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